

The Role of Mianserin-d3 in Advancing Preclinical Drug Development: A Technical Guide

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Compound of Interest

Compound Name: Mianserin-d3

Cat. No.: B563491

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of **Mianserin-d3** in preclinical drug development. Mianserin, a tetracyclic antidepressant, is a well-characterized compound with a complex pharmacological profile, making it a valuable tool in neuroscience and related research areas. The deuterated analog, **Mianserin-d3**, serves as an indispensable internal standard for the accurate quantification of mianserin in biological matrices, a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of mianserin's mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and analytical workflows.

Introduction to Mianserin and the Significance of Deuterated Internal Standards

Mianserin is a psychoactive agent historically used as an antidepressant. Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors, including serotonin (5-HT), histamine (H1), and α -adrenergic receptors. Mianserin is known to increase the turnover of noradrenaline in the brain, a mechanism distinct from typical tricyclic antidepressants that primarily block amine re-uptake. More recent research has also identified mianserin as an agonist at κ -opioid receptors, further highlighting its complex pharmacology.

In preclinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. This requires highly accurate and precise bioanalytical methods to measure drug concentrations in biological samples. Stable isotope-labeled internal standards, such as **Mianserin-d3**, are the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, **Mianserin-d3** has a higher mass than mianserin but exhibits nearly identical chemical and physical properties. This allows it to co-elute with the unlabeled drug during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.

Quantitative Preclinical Data for Mianserin

The following tables summarize key quantitative data from preclinical studies on mianserin, providing a reference for its pharmacological and pharmacokinetic properties.

Table 1: Receptor Binding Affinities and Functional Activity of Mianserin

Receptor/Target	Parameter	Value	Species/System	Reference
κ-opioid receptor	K _i	1.7 ± 0.3 μM	CHO cells	
μ-opioid receptor	K _i	21 ± 1.2 μM	CHO cells	
δ-opioid receptor	K _i	30.2 ± 1.9 μM	CHO cells	
κ-opioid receptor	EC ₅₀ ([³⁵ S]GTPγS binding)	0.53 ± 0.05 μM	CHO cells	
κ-opioid receptor	EC ₅₀ (ERK1/2 phosphorylation)	1.6 ± 0.3 μM	C6 glioma cells	
5-HT _{1e} Receptor	EC ₅₀ (Arrestin Recruitment)	67 nM	Human	
5-HT _{1F} Receptor	EC ₅₀ (Arrestin Recruitment)	667 nM	Human	
5-HT _{1D} Receptor	EC ₅₀ (Arrestin Recruitment)	371 nM	Human	

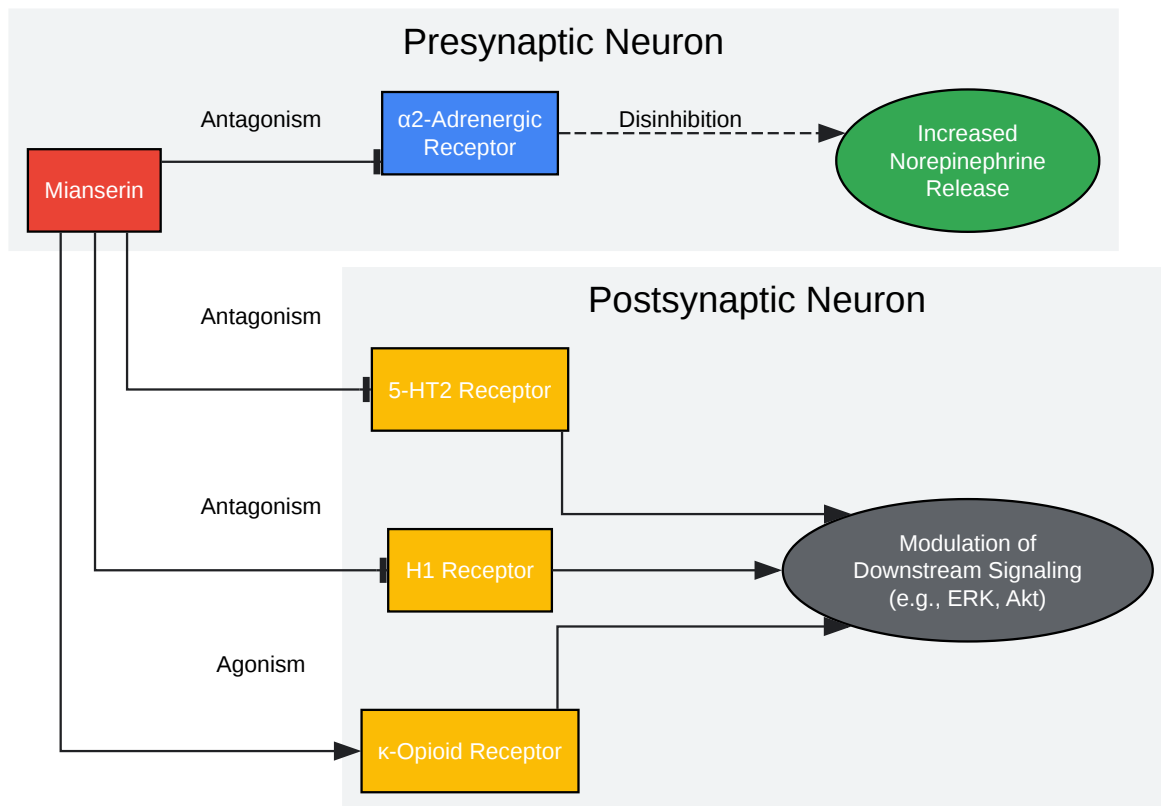
Table 2: Preclinical Pharmacokinetic Parameters of Mianserin in Mice

Parameter	Acute Administration	Chronic Administration	Reference
Brain C _{max} / Plasma C _{max} Ratio	10.2 ± 0.16	12.08 ± 1.33	

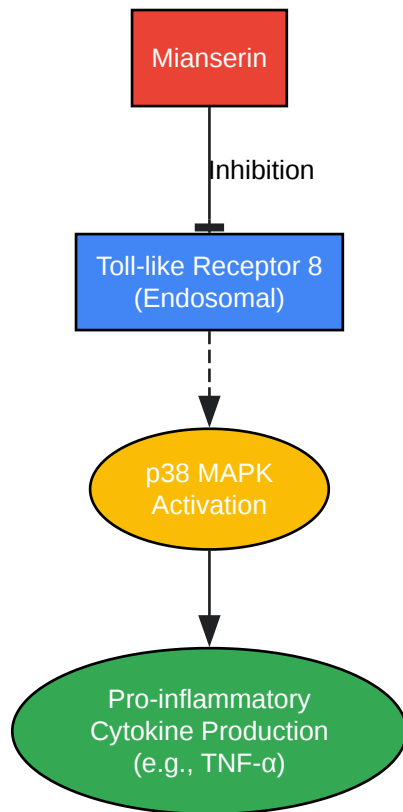
Signaling Pathways of Mianserin

Mianserin's diverse pharmacological effects stem from its interaction with multiple receptor systems. The following diagrams illustrate some of the key signaling pathways modulated by mianserin.

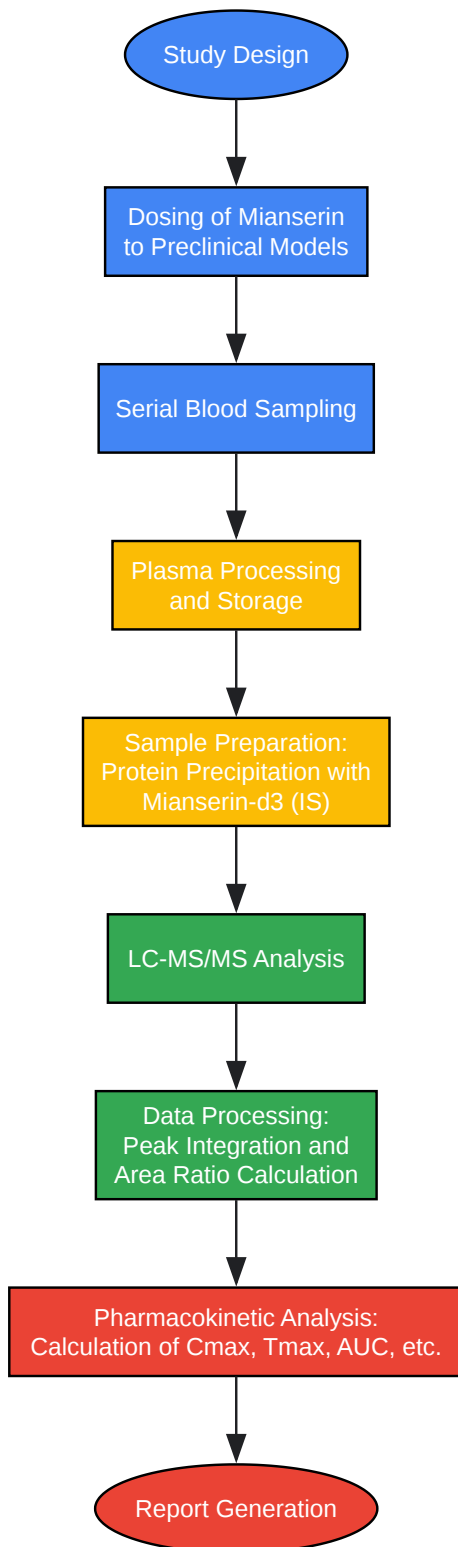
Mianserin's Primary Signaling Mechanisms



Mianserin's Anti-Inflammatory Signaling Pathway



Preclinical Pharmacokinetic Study Workflow with Mianserin-d3

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